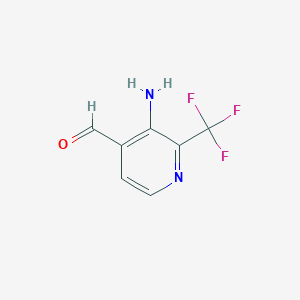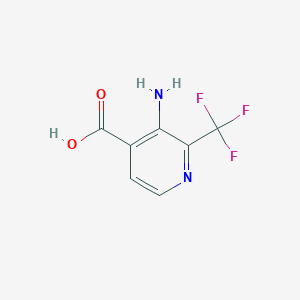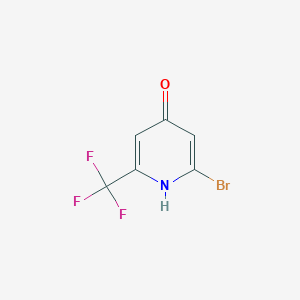
2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine
説明
“2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is an important research topic due to their wide applications . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine” is C6H3BrF3N . The InChI Key is WZVHLUMAQLUNTJ-UHFFFAOYSA-N .Chemical Reactions Analysis
TFMP derivatives are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used as reactants in the preparation of aminopyridines through amination reactions .科学的研究の応用
Spectroscopic Characterization and Density Functional Theory Studies
5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been spectroscopically characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied for geometric structure optimization, and the non-linear optical (NLO) properties were determined, providing insights into its electronic structure and potential applications in materials science (Vural & Kara, 2017).
Functionalization of Pyridines for Carboxylic Acids Synthesis
Research has been conducted on the selective deprotonation and subsequent carboxylation of various trifluoromethyl-substituted pyridines, including 2-bromo-4-(trifluoromethyl)pyridine. This process is crucial for synthesizing carboxylic acids, highlighting the compound's role in organic synthesis and pharmaceutical intermediates production (Cottet et al., 2004).
High-Pressure Reactions with Dimethyl Acetylenedicarboxylate
A study on high-pressure reactions involving 2-bromo- and other halogeno-pyridines with dimethyl acetylenedicarboxylate has been conducted. This research provides valuable insights into the behavior of these compounds under extreme conditions, contributing to the understanding of their reactivity and potential applications in high-pressure chemistry (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Suzuki Cross-Coupling Reactions
Suzuki cross-coupling reactions involving pyridine derivatives, including those related to 2-bromo-4-chloromethyl-3-(trifluoromethyl)pyridine, have been explored. These reactions are fundamental in synthesizing various pyridine-based compounds, which are important in developing pharmaceuticals, agrochemicals, and organic materials (Ahmad et al., 2017).
Synthesis of Novel Interaction Products
Investigations into the behavior of trifluoromethyl-substituted pyridines towards molecular iodine have led to the synthesis of novel interaction products. This research contributes to understanding the chemical interactions and potential applications of these pyridine derivatives in medicinal chemistry and materials science (Chernov'yants et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-5(7(10,11)12)4(3-9)1-2-13-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIGOLZFCUEPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217025 | |
| Record name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine | |
CAS RN |
1227597-36-5 | |
| Record name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227597-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















